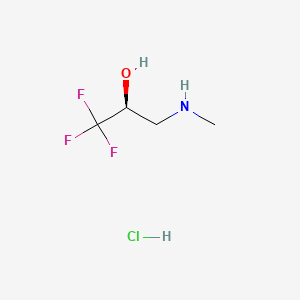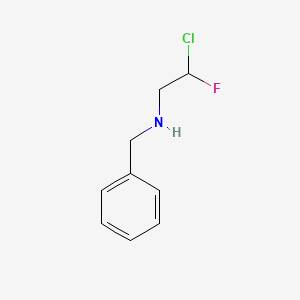
Benzyl(2-chloro-2-fluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-chloro-2-fluoroethyl)amine is an organic compound that belongs to the class of amines It features a benzyl group attached to a 2-chloro-2-fluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-chloro-2-fluoroethyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzylamine with 2-chloro-2-fluoroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-chloro-2-fluoroethyl)amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as thiols and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation may produce amine oxides or other oxidized derivatives.
Scientific Research Applications
Benzyl(2-chloro-2-fluoroethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl(2-chloro-2-fluoroethyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can also affect the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the chloro and fluoro substituents.
2-Chloroethylamine: Lacks the benzyl group and fluoro substituent.
2-Fluoroethylamine: Lacks the benzyl group and chloro substituent.
Uniqueness
Benzyl(2-chloro-2-fluoroethyl)amine is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
N-benzyl-2-chloro-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
YWHKBGWPUGFSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



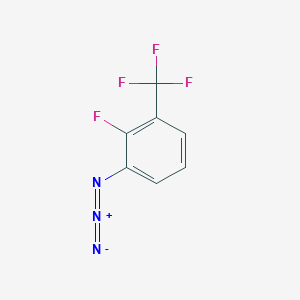
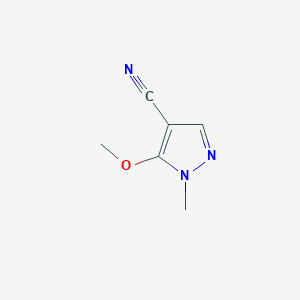
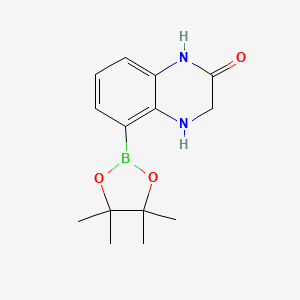
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)


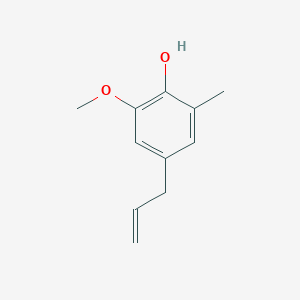
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
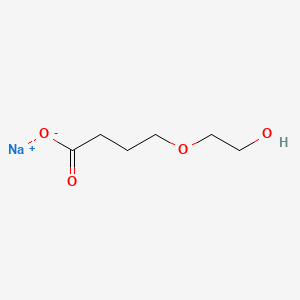

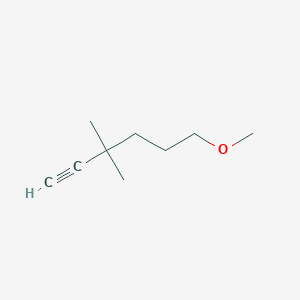
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
